3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of pyrazole and triazole rings.
Preparation Methods
The synthesis of 3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine typically involves a multi-step process:
Synthesis of Pyrazole Derivative: The initial step involves the synthesis of the pyrazole derivative through a one-pot three-component reaction under microwave irradiation.
Formation of Triazole Ring: The next step involves the formation of the triazole ring through oxidative aromatization of the intermediate pyrazoline.
Chemical Reactions Analysis
3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: The compound affects pathways related to cell proliferation, inflammation, and microbial growth, contributing to its antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C12H11FN8 |
---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
3-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C12H11FN8/c13-10-3-1-8(2-4-10)11-9(5-15-18-11)6-16-19-12-20-17-7-21(12)14/h1-7H,14H2,(H,15,18)(H,19,20)/b16-6+ |
InChI Key |
VAICIOUOSLUBQT-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC3=NN=CN3N)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=NN=CN3N)F |
Origin of Product |
United States |
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